2-{[(2-Bromoethyl)amino]methyl}cyclohexanone hydrobromide
Description
2-{[(2-Bromoethyl)amino]methyl}cyclohexanone hydrobromide is a brominated cyclohexanone derivative featuring a functionalized aminoethyl side chain. Its molecular formula is C₉H₁₅Br₂NO, with a molecular weight of 313.04 g/mol. The compound comprises a cyclohexanone core substituted with a [(2-bromoethyl)amino]methyl group, stabilized by a hydrobromide counterion.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[(2-bromoethylamino)methyl]cyclohexan-1-one;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO.BrH/c10-5-6-11-7-8-3-1-2-4-9(8)12;/h8,11H,1-7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXKWVCCYWAYGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)CNCCBr.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Bromoethyl)amino]methyl}cyclohexanone hydrobromide typically involves the reaction of cyclohexanone with 2-bromoethylamine under controlled conditions. The reaction is facilitated by the presence of a base, such as sodium hydroxide, which helps in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Bromoethyl)amino]methyl}cyclohexanone hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form amines or other reduced products.
Oxidation Reactions: Oxidation can lead to the formation of ketones or other oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Formation of azides, nitriles, and thiols.
Reduction: Formation of primary or secondary amines.
Oxidation: Formation of ketones or carboxylic acids.
Scientific Research Applications
2-{[(2-Bromoethyl)amino]methyl}cyclohexanone hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Investigated for its potential role in biochemical pathways and interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-{[(2-Bromoethyl)amino]methyl}cyclohexanone hydrobromide involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives that can interact with biological molecules. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several classes of molecules:
*Inferred from hydrobromide salts’ general solubility trends .
Physicochemical Properties
- Stability: Brominated cyclohexanones are prone to nucleophilic substitution at the α-carbon, whereas hydrobromide salts enhance stability against degradation .
Pharmacological and Catalytic Relevance
- Eletriptan Hydrobromide : Demonstrates targeted receptor agonism, highlighting the pharmaceutical utility of hydrobromide salts in enhancing bioavailability .
Biological Activity
2-{[(2-Bromoethyl)amino]methyl}cyclohexanone hydrobromide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the existing literature on its biological properties, including receptor interactions, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a cyclohexanone moiety with a bromoethylamine side chain. The synthesis typically involves the protection of the amino group followed by various coupling reactions to yield the final product. The structural complexity allows for diverse interactions with biological targets.
Receptor Interactions
Research indicates that compounds related to 2-bromoethylamine derivatives exhibit significant affinity for serotonin receptors, particularly the 5-HT1A receptor. A study demonstrated that certain enantiomers of these compounds act as agonists, showing high binding affinities (pK_i values around 9.2) and selective activity over other receptor subtypes like 5-HT2A and 5-HT2C .
| Compound | Receptor | pK_i Value | Selectivity |
|---|---|---|---|
| Compound 1 | 5-HT1A | 9.2 | High |
| Compound 2 | 5-HT1A | 8.98 | High |
| Compound 1 | 5-HT2A | Lower than 5-HT1A | Moderate |
| Compound 2 | 5-HT2C | Lower than 5-HT1A | Moderate |
Pharmacological Effects
The pharmacological profile of these compounds suggests potential applications in treating anxiety and depression due to their agonistic effects on serotonin receptors. The efficacy of these compounds was evaluated through functional assays, revealing that while some derivatives exhibited low potency, they could still activate G-proteins effectively .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of related compounds on various cancer cell lines. Techniques such as MTT assays and colony-forming assays have been employed to evaluate cell viability and proliferation inhibition . The results indicated that certain derivatives possess moderate cytotoxicity against tumor cells, making them candidates for further development as anticancer agents.
Case Study 1: Antidepressant Activity
In a controlled study, a derivative of the compound was tested for its antidepressant-like effects in animal models. The results showed significant reductions in depressive behaviors compared to control groups, suggesting that the compound may influence serotonin pathways effectively.
Case Study 2: Anticancer Properties
Another study focused on the anticancer potential of a bromoethylamine derivative. It demonstrated that this compound induced apoptosis in specific cancer cell lines through the activation of caspases, highlighting its mechanism of action at the cellular level.
Q & A
Q. What controls are essential for synthesizing enantiopure cyclohexanone derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
